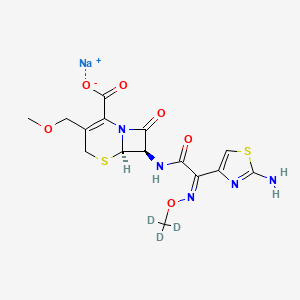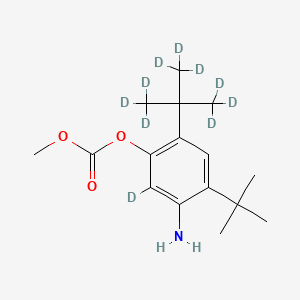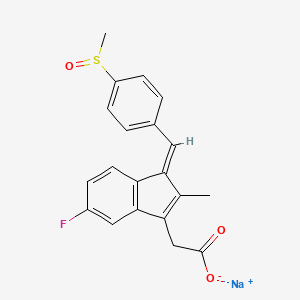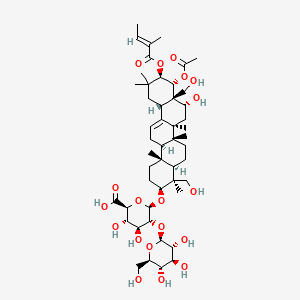
Escin Ie
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Escin Ie is a natural mixture of triterpenoid saponins derived from the seeds of the horse chestnut tree, Aesculus hippocastanum. It is known for its potent anti-inflammatory, anti-edematous, and venotonic properties. This compound is primarily used in the treatment of chronic venous insufficiency, edema, and inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
Escin Ie is typically extracted from the seeds of Aesculus hippocastanum. The extraction process involves several steps, including defatting the seeds, extracting the saponins with a suitable solvent (such as ethanol or methanol), and purifying the extract through various chromatographic techniques .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale extraction and purification processes. The seeds are first cleaned and ground into a fine powder. The powder is then subjected to solvent extraction, followed by filtration and concentration. The concentrated extract is further purified using techniques such as column chromatography to isolate this compound .
Chemical Reactions Analysis
Types of Reactions
Escin Ie undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxidized derivatives with altered pharmacological properties .
Scientific Research Applications
Escin Ie has a wide range of scientific research applications, including:
Chemistry: Used as a natural surfactant and emulsifying agent in various chemical formulations.
Biology: Studied for its effects on cell membranes and its potential as a natural pesticide.
Medicine: Extensively researched for its anti-inflammatory, anti-edematous, and venotonic properties. It is used in the treatment of chronic venous insufficiency, edema, and inflammation.
Industry: Utilized in the formulation of cosmetics and personal care products due to its surfactant properties.
Mechanism of Action
Escin Ie exerts its effects through several mechanisms:
Anti-inflammatory: Inhibits the release of pro-inflammatory cytokines and reduces the permeability of blood vessels.
Anti-edematous: Promotes venous drainage and reduces tissue edema by enhancing the integrity of capillary walls.
Venotonic: Increases the tone of veins and improves blood flow.
Comparison with Similar Compounds
Similar Compounds
α-Escin: Another isomer of Escin with similar pharmacological properties.
Uniqueness of Escin Ie
This compound is unique due to its specific isomeric composition and its potent pharmacological effects. It is particularly effective in reducing inflammation and edema, making it a valuable compound in medical and industrial applications .
Properties
Molecular Formula |
C49H76O19 |
|---|---|
Molecular Weight |
969.1 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-9-acetyloxy-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(E)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C49H76O19/c1-10-22(2)41(62)68-38-39(63-23(3)53)49(21-52)25(17-44(38,4)5)24-11-12-28-45(6)15-14-30(46(7,20-51)27(45)13-16-47(28,8)48(24,9)18-29(49)54)65-43-37(34(58)33(57)36(66-43)40(60)61)67-42-35(59)32(56)31(55)26(19-50)64-42/h10-11,25-39,42-43,50-52,54-59H,12-21H2,1-9H3,(H,60,61)/b22-10+/t25-,26+,27+,28+,29+,30-,31+,32-,33-,34-,35+,36-,37+,38-,39-,42-,43+,45-,46+,47+,48+,49-/m0/s1 |
InChI Key |
DMOITSDMIOZNIQ-SDDXPSMISA-N |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@H]1[C@@H]([C@@]2([C@@H](C[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C)[C@@H]2CC1(C)C)C)O)CO)OC(=O)C |
Canonical SMILES |
CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)CO)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[[2,3,5,6-Tetradeuterio-4-[2-[(5-hydroxypyridin-2-yl)-methylamino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B12408967.png)
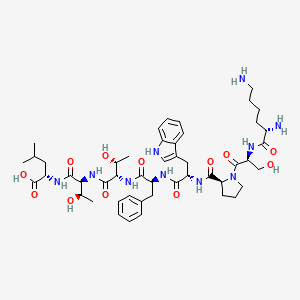
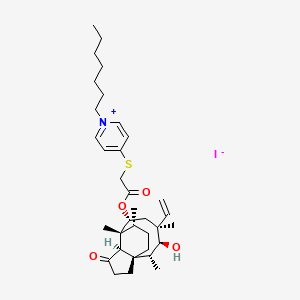
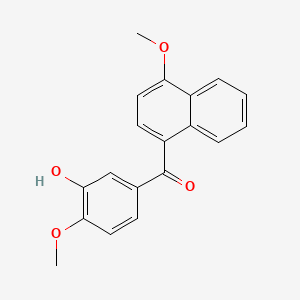


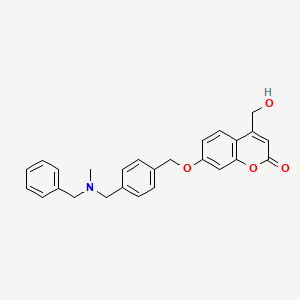
![4-[(3R,5S)-3,5-dimethylpiperidin-1-yl]sulfonyl-N-[5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B12409003.png)
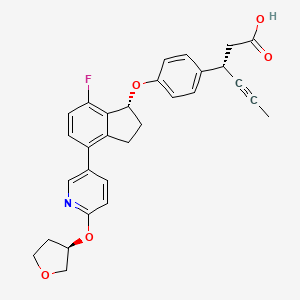
![(1R,3E,5S,6R,7E,9S,11E,13R,14S,17R,18S)-5,6,14-trihydroxy-18-(1H-indol-3-ylmethyl)-7,9,15,16-tetramethyl-19-azatricyclo[11.7.0.01,17]icosa-3,7,11,15-tetraene-2,20-dione](/img/structure/B12409017.png)
![4-Amino-1-(2-C-methyl-|A-D-ribofuranosyl)-1H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B12409019.png)
